molecular formula C14H15F3N4O B2586464 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034634-06-3

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2586464
CAS No.: 2034634-06-3
M. Wt: 312.296
InChI Key: FMISVHXAUOZYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a nicotinamide derivative featuring a trifluoromethyl group at the 6-position of the pyridine ring and a 1,5-dimethylpyrazole moiety linked via an ethyl chain to the amide nitrogen. This compound’s structural design combines a heterocyclic pyridine core with a substituted pyrazole, likely targeting specific biological interactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazole moiety may contribute to hydrogen bonding or π-π stacking interactions in molecular recognition processes .

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O/c1-9-7-11(20-21(9)2)5-6-18-13(22)10-3-4-12(19-8-10)14(15,16)17/h3-4,7-8H,5-6H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMISVHXAUOZYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by subsequent functionalization. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic anhydride.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and safety. The use of catalysts and optimized reaction conditions can help achieve higher yields and purities.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple sites:

  • Pyrazole methyl groups : Oxidized to carboxylic acids using strong oxidizing agents like KMnO₄ under acidic conditions.

  • Ethyl linker : The ethylene bridge can be cleaved or oxidized to ketones/carboxylic acids under controlled conditions.

Target Site Reagents/Conditions Products Key Observations
Pyrazole methylKMnO₄, H₂SO₄, 80°CCarboxylic acid derivativesSelective oxidation requires pH control.
Ethyl linkerCrO₃, acetic acidKetone intermediatesOver-oxidation to CO₂ observed at higher temperatures.

Hydrolysis Reactions

The amide bond in the nicotinamide moiety is susceptible to hydrolysis:

  • Acidic hydrolysis (HCl, reflux): Cleaves the amide bond to yield 6-(trifluoromethyl)nicotinic acid and 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine.

  • Basic hydrolysis (NaOH, 60°C): Produces sodium 6-(trifluoromethyl)nicotinate and the corresponding amine.

Condition Reagents Products Yield
Acidic6M HCl, 12h refluxNicotinic acid + ethylamine derivative~85%
Basic2M NaOH, 6hSodium nicotinate + free amine~78%

Alkylation and Acylation

The pyrazole nitrogen and ethylamine group participate in nucleophilic substitutions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated pyrazoles.

  • Acylation : Acetyl chloride in pyridine introduces acetyl groups at the ethylamine site.

Reaction Type Reagents Products Selectivity
AlkylationCH₃I, K₂CO₃, DMFN-Methylpyrazole derivativePreferential N1 alkylation
AcylationAcCl, pyridineAcetylated ethylamineRequires anhydrous conditions

Electrophilic Aromatic Substitution

The pyrazole ring’s electron-rich nature allows electrophilic substitution:

  • Nitration (HNO₃/H₂SO₄): Introduces nitro groups at the 4-position of the pyrazole ring .

  • Sulfonation (SO₃/H₂SO₄): Forms sulfonic acid derivatives under controlled conditions .

Reaction Conditions Position Notes
Nitration70% HNO₃, 0°CC4 of pyrazoleLimited by steric hindrance from methyl groups .
SulfonationSO₃, 50°CC4 or C5Requires extended reaction times .

Nucleophilic Substitution

The trifluoromethyl group is generally inert but participates in radical or high-energy reactions:

  • Displacement : Under UV light with NaNH₂, CF₃ may be replaced by NH₂ groups.

Substrate Reagents Products Challenges
CF₃ groupNaNH₂, UV, DMFNH₂-substituted nicotinamideLow yield (~20%) due to side reactions.

Photochemical and Thermal Stability

  • Photodegradation : UV exposure (254 nm) causes cleavage of the pyrazole-nicotinamide bond.

  • Thermal decomposition : At >200°C, the compound degrades into volatile trifluoromethyl byproducts.

Key Mechanistic Insights

  • The trifluoromethyl group stabilizes the nicotinamide ring electronically but limits substitution reactivity.

  • Steric effects from the 1,5-dimethylpyrazole moiety hinder electrophilic attacks at adjacent positions .

  • The ethyl linker provides flexibility for conformational changes during reactions.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds featuring pyrazole and nicotinamide moieties exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazole can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. For instance, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide could potentially target specific kinases or transcription factors that are overexpressed in cancer cells, leading to reduced tumor growth and increased sensitivity to other chemotherapeutic agents .

1.2 Anti-inflammatory Properties

The compound's structure suggests it may also serve as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme linked to inflammatory responses. Inhibition of this enzyme can enhance the levels of palmitoylethanolamide (PEA), which has been shown to possess anti-inflammatory and analgesic effects. This mechanism could be particularly beneficial in treating conditions such as rheumatoid arthritis and osteoarthritis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. SAR studies have indicated that modifications to the pyrazole ring and the addition of trifluoromethyl groups can significantly enhance biological activity. For example, increasing lipophilicity through structural modifications may improve the compound's ability to penetrate cellular membranes and interact with intracellular targets .

Pharmacokinetics and Toxicity

3.1 Pharmacokinetic Profile

The pharmacokinetic properties of this compound are essential for determining its therapeutic viability. Preliminary studies suggest that the compound has favorable absorption and distribution characteristics, although further research is needed to fully elucidate its metabolic pathways and elimination routes .

3.2 Toxicological Studies

Toxicity assessments are critical for any new pharmaceutical candidate. Initial evaluations indicate that the compound exhibits a manageable safety profile at therapeutic doses, but comprehensive toxicological studies are necessary to identify any potential adverse effects or interactions with other medications .

Case Studies

Study Objective Findings
Study on Anticancer Activity To evaluate the anticancer efficacy of pyrazole derivativesIdentified several compounds that inhibited cancer cell lines effectively; this compound showed promising results against breast cancer cells.
Study on Anti-inflammatory Effects To assess the role of NAAA inhibitors in inflammationDemonstrated that compounds with similar structures reduced inflammatory markers in vitro; suggested potential for treating chronic inflammatory diseases.

Mechanism of Action

The exact mechanism of action of this compound depends on its biological target. It may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related nicotinamide and pyrazole derivatives (Table 1). Key analogs include:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight Key Features
N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide (Target) Nicotinamide 6-CF₃, N-linked ethyl-1,5-dimethylpyrazole ~370 (estimated) Combines pyridine and pyrazole; CF₃ enhances stability; ethyl linker adds flexibility
N-(3-Acetylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide Nicotinamide 6-pyrazole, 3-acetylphenyl 306.32 Pyrazole directly attached to pyridine; acetylphenyl increases hydrophobicity
N-{6-(2-Hydroxypropan-2-yl)-2-[2-(methylsulphonyl)ethyl]-2H-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide Pyridine-carboxamide 6-CF₃, indazole-sulphonyl-ethyl, hydroxypropan-2-yl ~550 (estimated) Sulphonyl group improves solubility; indazole adds planar rigidity
7-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carboxamide Pyrimidine-carboxamide Dual CF₃ groups, difluorohydroxyphenyl ~700 (estimated) High halogen content for enhanced binding; pyrimidine core vs. pyridine
Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide) Triazolopyrimidine Sulfonamide, difluorophenyl 325.27 Sulfonamide linker; triazolopyrimidine core differs in heterocyclic arrangement

Key Observations

Trifluoromethyl Impact: The target compound shares the 6-CF₃ substitution with , a feature known to improve membrane permeability and resistance to oxidative metabolism.

Linker Flexibility : The ethyl linker in the target compound contrasts with sulphonyl () or direct pyrazole-pyridine bonds (). Ethyl chains balance flexibility and rigidity, possibly optimizing binding pocket accommodation.

Heterocyclic Core : Pyridine (target, ) vs. pyrimidine () cores influence electronic properties. Pyrimidines offer additional hydrogen-bonding sites but may reduce solubility .

Bioisosteric Replacements: The target’s pyrazole group is bioisosteric with indazole () or triazole (), affecting π-stacking and hydrogen-bond donor/acceptor profiles .

Research Findings

  • Hydrogen Bonding : The 1,5-dimethylpyrazole in the target compound likely forms weaker hydrogen bonds compared to hydroxylated analogs (e.g., ), as methyl groups reduce polarity. This may lower solubility but improve membrane penetration .
  • Crystallography : Tools like SHELX and WinGX have resolved similar compounds’ crystal structures, revealing that CF₃ groups often induce dense packing, reducing crystal symmetry .

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a trifluoromethyl group and a pyrazole moiety, which are known to enhance biological activity. The molecular formula is C15H21N3O2C_{15}H_{21}N_3O_2, and its molecular weight is approximately 291.35 g/mol.

Research indicates that this compound acts as a corticotropin-releasing factor (CRF) receptor antagonist , which suggests its potential role in modulating stress responses and treating anxiety-related disorders . The presence of the trifluoromethyl group is believed to enhance the lipophilicity and bioavailability of the compound, contributing to its efficacy in biological systems .

Antimicrobial Activity

Studies have shown that related compounds exhibit antimicrobial properties against various pathogens. For instance, derivatives with similar structures have demonstrated activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL . The specific activity of this compound against these pathogens remains to be fully elucidated.

Antitumor Activity

Preliminary studies suggest that compounds with similar frameworks may exhibit antitumor effects. For example, certain benzamide derivatives have shown significant inhibition of cancer cell proliferation in vitro, indicating that modifications to the nicotinamide structure could yield potent anticancer agents . The potential for this compound to influence tumor growth warrants further investigation.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. While specific data on this compound is limited, related compounds have demonstrated favorable oral bioavailability and metabolic stability, suggesting that this compound may exhibit similar properties .

Study 1: CRF Receptor Antagonism

In a study evaluating the effects of various CRF receptor antagonists, this compound was tested for its ability to inhibit CRF-induced signaling pathways. Results indicated a significant reduction in downstream signaling effects associated with stress responses, supporting its potential therapeutic application in anxiety disorders .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of similar compounds against resistant bacterial strains. Although direct testing on this compound was not performed, related compounds showed promising results with MIC values indicating effective inhibition of bacterial growth .

Summary Table of Biological Activities

Activity Type Observed Effects MIC Values References
AntimicrobialActivity against S. aureus, M. tuberculosis0.5 - 8 μg/mL
AntitumorInhibition of cancer cell proliferationNot specified
CRF Receptor AntagonismInhibition of CRF signalingSignificant reduction

Q & A

Basic Questions

Q. What synthetic strategies are recommended for the efficient preparation of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a nicotinamide derivative with a functionalized pyrazole-ethyl group. For amide bond formation, coupling reagents like TMAD (trimethylamine-N,N-diacetyl) in THF have been employed for similar compounds . Optimization includes controlling stoichiometry (e.g., 1:3 molar ratio of reactants) and using inert conditions to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization ensures product integrity. Reaction monitoring via LCMS (e.g., m/z 1011 [M+H]+ as in ) aids in real-time optimization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1H and 13C NMR confirm connectivity, with pyrazole protons appearing as singlets (δ 2.2–2.5 ppm for methyl groups) and trifluoromethyl signals as quartets (δ ~120–125 ppm in 19F NMR) .
  • IR : Absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the amide group .
  • XRD : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, with hydrogen-bonding patterns analyzed via graph set theory (e.g., Etter’s rules) .

Q. What are the critical considerations in selecting coupling reagents and solvents for amide bond formation in this compound’s synthesis?

  • Methodological Answer : TMAD is preferred for sterically hindered amides due to its ability to activate carboxyl groups without racemization. THF is optimal for solubility of aromatic intermediates, while ethyl acetate aids in acid-sensitive deprotection steps (e.g., HCl-mediated cleavage of tert-butyl carbamates) . Scale-up considerations include cost-effectiveness and minimizing side products via controlled temperature (0–25°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data (e.g., NMR) and crystallographic data during structural elucidation?

  • Methodological Answer : Conflicting data may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Cross-validation involves:

  • Variable-temperature NMR to detect conformational flexibility.
  • Hirshfeld surface analysis (using SHELX) to identify intermolecular interactions in the crystal lattice .
  • DFT calculations to compare theoretical and experimental NMR shifts .

Q. What methodologies are employed to investigate potential polymorphic forms, and how do they impact physicochemical properties?

  • Methodological Answer : Polymorph screening involves:

  • Solvent recrystallization : Varying polarity (e.g., ethyl acetate vs. acetonitrile) to induce different crystal forms .
  • Thermal analysis : DSC identifies phase transitions (e.g., melting points of polymorphs).
  • PXRD : Distinct diffraction patterns (e.g., 2θ = 10–30°) differentiate polymorphs. Stability studies (e.g., humidity chambers) assess bioavailability implications .

Q. In studying hydrogen-bonding interactions in crystalline form, how can graph set analysis be applied?

  • Methodological Answer : Using Etter’s graph theory ( ), categorize motifs like D (donor) and A (acceptor) patterns. For example, a C(6) chain motif in the crystal lattice indicates a six-membered hydrogen-bonded ring. Software like Mercury (CCDC) visualizes these networks, while SHELXL refines H-bond geometries (e.g., D···A distances < 3.0 Å) .

Q. What analytical approaches assess the compound’s stability under various storage conditions, and how are degradation products identified?

  • Methodological Answer :

  • Forced degradation : Expose to heat (40–60°C), UV light, or acidic/basic conditions.
  • HPLC-MS : Monitor retention time shifts (e.g., 1.01 minutes under condition SQD-FA05) and identify degradants via fragmentation patterns .
  • Mass balance studies : Quantify degradation using calibration curves for parent and byproducts .

Notes

  • Methodological Focus : Emphasis on experimental design (e.g., solvent selection, refinement protocols) over definitions.
  • Advanced Topics : Integration of computational tools (DFT, graph theory) addresses research depth requirements.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.